molecular formula C10H10BrF3O B2903230 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene CAS No. 1057678-65-5

1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene

Cat. No.: B2903230
CAS No.: 1057678-65-5
M. Wt: 283.088
InChI Key: WBSRIBTUVFZTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a bromopropyl group and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene typically involves the bromination of 3-(trifluoromethoxy)benzene followed by a nucleophilic substitution reaction. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.

    Oxidation: Products include alcohols or ketones.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with unique properties, such as polymers and liquid crystals.

    Medicinal Chemistry: It is explored for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.

    Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, allowing the compound to modify biological molecules such as proteins and nucleic acids. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins.

Comparison with Similar Compounds

    1-(3-Bromopropyl)benzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    3-(Trifluoromethoxy)benzene: Lacks the bromopropyl group, limiting its use in nucleophilic substitution reactions.

    1-(3-Chloropropyl)-3-(trifluoromethoxy)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene is unique due to the combination of the bromopropyl and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and increased lipophilicity, making it valuable for various applications in organic synthesis, material science, and medicinal chemistry.

Properties

IUPAC Name

1-(3-bromopropyl)-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c11-6-2-4-8-3-1-5-9(7-8)15-10(12,13)14/h1,3,5,7H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSRIBTUVFZTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 58-2 (3.15 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (4.13 g) and N-bromosuccinimide (2.79 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 3 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (3.54 g) as a yellow oil.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step Two
Quantity
2.79 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.